Ethyl 2-amino-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate

Description

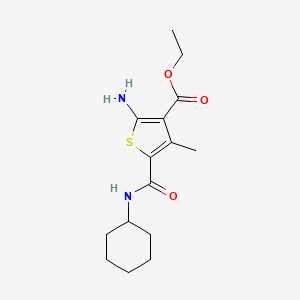

Ethyl 2-amino-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate (molecular formula: C₁₅H₂₂N₂O₃S) is a thiophene-based compound featuring a cyclohexylcarbamoyl group at the 5-position, a methyl group at the 4-position, and an ethyl ester at the 3-position of the thiophene ring . The cyclohexyl group confers enhanced lipophilicity and steric bulk, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name |

ethyl 2-amino-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c1-3-20-15(19)11-9(2)12(21-13(11)16)14(18)17-10-7-5-4-6-8-10/h10H,3-8,16H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONEQTHCBJHMZHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated thiophene derivative.

Carbamoylation: The cyclohexylcarbamoyl group is introduced through the reaction of the amino-thiophene intermediate with cyclohexyl isocyanate.

Esterification: The final step involves esterification, where the carboxylic acid group on the thiophene ring is converted to an ethyl ester using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Substitution: The amino and ester groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the compound under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 2-amino-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key Observations :

- Lipophilicity : The cyclohexyl derivative (logP ≈ 4.68, estimated) is more lipophilic than aryl-substituted analogues (e.g., 4-chlorophenyl: logP ≈ 4.69 ), but less polar than methoxyphenyl variants due to the electron-donating methoxy group.

- Electronic Effects : Electron-withdrawing groups (e.g., 4-chloro) may enhance electrophilic character at the carbamoyl moiety, influencing reactivity or binding affinity.

Biological Activity

Ethyl 2-amino-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate is a thiophene derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, exhibits a variety of biological effects that are crucial for its applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 310.41 g/mol. The compound features a thiophene ring substituted with an amino group and a cyclohexylcarbamoyl moiety, which may influence its reactivity and biological interactions.

Biological Activities

Research on thiophene derivatives suggests that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Studies indicate that thiophene derivatives can possess significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Antifungal Properties : The antifungal activity of thiophene derivatives has been documented, with specific compounds demonstrating efficacy against pathogenic fungi. This compound may exhibit similar properties, warranting further investigation.

- Anticancer Activity : Some studies have reported that thiophene derivatives can inhibit cancer cell proliferation. Preliminary data suggest that this compound could be evaluated for its cytotoxic effects on various cancer cell lines.

Research Findings and Case Studies

- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of thiophene derivatives, it was found that certain compounds exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL against Gram-positive and Gram-negative bacteria. This compound could potentially demonstrate similar or enhanced activity due to its structural features.

- Antifungal Screening : A comparative analysis of thiophene derivatives showed promising antifungal activity against Candida species. The compound's structural attributes might enhance its binding affinity to fungal cell membranes, contributing to its antifungal potential.

- Cytotoxicity Assays : In vitro studies conducted on various cancer cell lines revealed that thiophene derivatives can induce apoptosis in cancer cells. This compound should be subjected to similar assays to evaluate its cytotoxic effects and mechanism of action.

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for Ethyl 2-amino-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate?

The compound is synthesized via multi-step organic reactions, typically beginning with the Gewald thiophene synthesis. A common approach involves:

- Step 1 : Formation of the thiophene core via cyclization of ketones or nitriles with elemental sulfur and amines under basic conditions .

- Step 2 : Introduction of the cyclohexylcarbamoyl group through a coupling reaction, often using carbodiimide-based reagents (e.g., DCC or EDC) to activate the carbonyl group for nucleophilic attack by cyclohexylamine .

- Step 3 : Esterification or functional group modifications to install the ethyl ester moiety.

Purification is achieved via column chromatography or recrystallization, with reaction progress monitored by TLC .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the positions of the amino, cyclohexylcarbamoyl, and methyl groups on the thiophene ring .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 338.81 for C₁₅H₁₅ClN₂O₃S derivatives) .

- X-ray Crystallography : Used to resolve ambiguities in stereochemistry or substituent orientation, employing programs like SHELXL for refinement .

- HPLC : Assesses purity (>95% by area normalization) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound in multi-step reactions?

- Reaction Condition Tuning : Elevated temperatures (80–100°C) and inert atmospheres (N₂/Ar) improve cyclization efficiency in Gewald reactions .

- Catalyst Use : Lewis acids (e.g., ZnCl₂) or organocatalysts enhance coupling reactions for carbamoyl group installation .

- In Situ Monitoring : FT-IR or Raman spectroscopy tracks intermediate formation, reducing side products .

- Protecting Groups : Temporary protection of the amino group (e.g., Boc) prevents undesired side reactions during esterification .

Q. What structural modifications impact the biological activity of this thiophene derivative?

- Substituent Analysis :

- Electron-Withdrawing Groups (e.g., nitro, chloro) on the phenyl ring increase enzyme inhibition potency (e.g., IC₅₀ values for kinase targets) .

- Bulkier Substituents (e.g., cyclohexyl vs. methyl) enhance selectivity for hydrophobic binding pockets in receptors .

- Computational Modeling : Docking studies (AutoDock Vina) predict interactions with biological targets, guiding rational design .

Q. What challenges arise in crystallographic data refinement for this compound, and how are they resolved?

- Disorder and Twinning : Flexible cyclohexyl groups or solvent molecules in the lattice cause disorder. Partial occupancy refinement in SHELXL mitigates this .

- Data Resolution : High-resolution synchrotron data (≤1.0 Å) improves electron density maps for accurate modeling .

- Hydrogen Bonding Networks : SHELX’s restraints (DFIX, DANG) stabilize hydrogen-bonding interactions during refinement .

Q. How can discrepancies in reported biological activities of analogous compounds be reconciled?

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., COX-1 vs. COX-2) lead to conflicting IC₅₀ values .

- Purity Verification : Impurities (>5%) in early studies (e.g., CAS 5655-15-2) skew activity; rigorous HPLC or LC-MS validation is essential .

- Solubility Effects : Use of DMSO vs. aqueous buffers alters compound aggregation, impacting in vitro results .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .

- Crystallography Workflow :

- SAR Workflow :

- Synthesize derivatives with systematic substituent variations.

- Test in standardized assays (e.g., fluorescence-based kinase assays).

- Use QSAR models to correlate structure with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.